molecular formula C16H9Cl3F3NO4 B2915991 N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine CAS No. 325852-04-8

N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine

Cat. No. B2915991
CAS RN: 325852-04-8
M. Wt: 442.6
InChI Key: PKCFLMVSGZIILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine is a useful research compound. Its molecular formula is C16H9Cl3F3NO4 and its molecular weight is 442.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A notable application of the compound is found in the realm of synthetic organic chemistry, where similar compounds have been utilized in the development of novel synthesis techniques. For instance, the use of hypervalent iodine promoted regioselective oxidative C–H functionalization has been demonstrated for the synthesis of biologically potent compounds, employing a metal-free approach with a broad scope of substrates, short reaction times, and simplified product purification processes (Mariappan et al., 2016). Similarly, oxidative Eosin Y photoredox catalysis under visible light has facilitated the synthesis of triarylpyridines, indicating the potential utility of such compounds in photoredox applications (Rohokale et al., 2016).

Metal Chelation and Complexation

Research has also explored the chelation properties of related compounds with metals, such as the preparation of 99mTc complexes with hexadentate tricatechol ligands for medical applications, showcasing the potential of such compounds in the development of radiopharmaceuticals (Hahn & Rupprecht, 1991).

Corrosion Inhibition

Another application is found in materials science, where triazole Schiff bases, which share functional groups with the compound of interest, have been investigated as corrosion inhibitors on mild steel in acidic media. These studies highlight the role of such compounds in protecting industrial materials from corrosive environments, emphasizing their potential utility in coatings and protective layers (Chaitra et al., 2015).

Electrophilicity and Nucleophilicity Relations

The study of electrophilic and nucleophilic interactions is another area where compounds similar to N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine have been utilized. Research has employed phenyl cations as probes to establish relationships between electrophiles and nucleophiles, contributing to a deeper understanding of chemical reactivity and mechanism elucidation (Dichiarante et al., 2008).

properties

IUPAC Name

N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3F3NO4/c17-13(18,19)15(24-9-5-1-2-6-10(9)25-15)23-16(14(20,21)22)26-11-7-3-4-8-12(11)27-16/h1-8,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCFLMVSGZIILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC3(OC4=CC=CC=C4O3)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.